molecular formula C20H19NO5 B4729851 propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

Cat. No. B4729851
M. Wt: 353.4 g/mol
InChI Key: GYJHLPQATMQYOE-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate, also known as PABA-benzodioxole, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a derivative of para-aminobenzoic acid (PABA) and has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole in laboratory experiments is its unique biochemical and physiological properties, which make it a promising candidate for drug discovery and other areas of study. However, there are also some limitations associated with the use of this compound. For example, propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole may have low solubility in certain solvents, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole. One area of interest is the development of new drugs based on this compound. Studies have shown that propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development. Another area of interest is the elucidation of the mechanism of action of this compound. Further studies are needed to fully understand how propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole exerts its effects, which can help to inform the development of new drugs based on this compound.

Scientific Research Applications

Propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in the field of drug discovery, where it can be used as a lead compound for the development of new drugs. propyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoateoxole has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of drugs targeting these diseases.

properties

IUPAC Name

propyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-2-11-24-20(23)15-5-7-16(8-6-15)21-19(22)10-4-14-3-9-17-18(12-14)26-13-25-17/h3-10,12H,2,11,13H2,1H3,(H,21,22)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJHLPQATMQYOE-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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